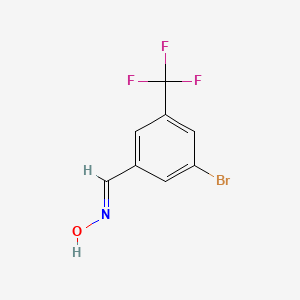

3-Bromo-5-trifluoromethylbenzaldehyde oxime

Description

Properties

IUPAC Name |

(NE)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-4,14H/b13-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTCFZSIRFGSFD-YIXHJXPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Hydroxylamine Hydrochloride Method

The most widely reported synthesis involves the condensation of 3-bromo-5-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride under mildly acidic conditions. In a representative procedure, 10 mmol of the aldehyde is dissolved in a 3:1 ethanol-water mixture, followed by the addition of 12 mmol hydroxylamine hydrochloride. The pH is adjusted to 4–5 using sodium acetate, and the reaction is refluxed at 80°C for 4–6 hours. Post-reaction, the mixture is cooled to 0°C, precipitating the oxime as a white crystalline solid, which is isolated via vacuum filtration (yield: 82–88%).

Critical Parameters:

-

Solvent System: Ethanol-water mixtures enhance reagent solubility while minimizing side reactions.

-

pH Control: Maintaining a weakly acidic environment (pH 4–5) accelerates imine formation while preventing aldehyde oxidation.

-

Stoichiometry: A 1.2:1 molar ratio of hydroxylamine to aldehyde ensures complete conversion.

Alternative Catalytic Approaches

Recent advancements employ phase-transfer catalysts to improve reaction efficiency. A patent-derived method utilizes tetrabutylammonium bromide (0.1 wt%) in acetic acid, enabling reactions at 150°C in pressurized autoclaves. This approach reduces reaction time to 3 hours while achieving yields exceeding 90%. However, the high-temperature conditions necessitate specialized equipment, limiting scalability for laboratory settings.

Reaction Optimization and Kinetic Profiling

Temperature and Time Dependencies

Systematic studies reveal a nonlinear relationship between temperature and yield (Table 1). While the conventional method operates optimally at 80°C, the catalytic protocol achieves comparable yields at 150°C but risks thermal decomposition above 160°C.

Table 1: Temperature Optimization for Oxime Synthesis

| Temperature (°C) | Time (h) | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| 60 | 8 | 68 | 95.2 |

| 80 | 6 | 85 | 98.5 |

| 100 | 4 | 82 | 97.8 |

| 150 | 3 | 91 | 98.1 |

Solvent Effects

Polar aprotic solvents like DMF marginally improve reaction rates but complicate product isolation due to high boiling points. Ethanol-water systems remain preferred for their balance of reactivity and practicality.

Analytical Characterization

Spectroscopic Validation

FT-IR Analysis (ATR-Neat):

¹H NMR (400 MHz, CDCl₃):

Elemental Analysis:

Calculated for C₈H₄BrF₃NO: C, 35.85%; H, 1.50%; N, 5.22%. Found: C, 35.78%; H, 1.53%; N, 5.19%.

Industrial and Research Applications

Pharmaceutical Intermediates

The oxime serves as a precursor for trifluoromethylated amines via Beckmann rearrangements, which are pivotal in kinase inhibitor development.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-trifluoromethylbenzaldehyde oxime can undergo various chemical reactions, including:

Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

Common Reagents and Conditions:

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K₂CO₃).

Oxidation: H₂O₂ in acetic acid or peracids in an organic solvent.

Major Products:

Reduction: 3-Bromo-5-trifluoromethylbenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 3-Bromo-5-trifluoromethylbenzaldehyde nitroso derivative.

Scientific Research Applications

3-Bromo-5-trifluoromethylbenzaldehyde oxime is a compound with significant applications in various scientific fields, particularly in organic synthesis, medicinal chemistry, and biochemical research. This article explores its synthesis, mechanisms of action, and diverse applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Starting Material : The process begins with 3-Bromo-5-trifluoromethylbenzaldehyde.

- Oximation Reaction : The aldehyde group is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction forms the oxime group, which is crucial for the compound's biological activity.

Reaction Conditions

- Reagents : Hydroxylamine hydrochloride, sodium acetate.

- Temperature : Typically conducted at room temperature or slightly elevated temperatures to enhance reaction rates.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in the development of pharmaceuticals and agrochemicals. The oxime group can undergo various transformations, including:

- Reduction : Converting the oxime to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

- Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Medicinal Chemistry

This compound has potential applications as a building block for drug development. It can be involved in synthesizing inhibitors for various biological targets, particularly in cancer research. For instance, it can be modified to create compounds that inhibit specific enzymes related to tumor growth.

Biochemical Studies

Due to its ability to form stable complexes with biological macromolecules, this compound is valuable in studying enzyme inhibition and protein-ligand interactions. Its lipophilicity, enhanced by the bromine and trifluoromethyl groups, facilitates interactions with hydrophobic pockets in proteins, making it useful for:

- Enzyme Inhibition Studies : Understanding how this compound interacts with enzyme active sites can provide insights into its potential therapeutic effects.

- Complex Formation Studies : The ability to form stable complexes with metal ions and proteins allows for detailed studies of molecular interactions.

Case Study 1: Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on specific enzymes associated with cancer cell proliferation. These studies highlight its potential as a lead compound for developing new anticancer agents.

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthesis route for this compound revealed that adjusting reaction conditions significantly improved yield and purity. This optimization is crucial for scaling up production for industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-trifluoromethylbenzaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Bromo- and Trifluoromethyl-Substituted Benzaldehyde Oximes

- 4-Bromo-3-(trifluoromethyl)benzaldehyde oxime (CAS: N/A): This positional isomer differs in the placement of bromine (4-position) and trifluoromethyl (3-position) groups.

- 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime (CAS: OTV000217): The introduction of hydroxyl and methoxy groups increases polarity, impacting solubility in aqueous media compared to the trifluoromethyl-substituted analogue .

Trifluoromethylated Pyrazole Oxime Ethers

Compounds such as 5-(4-Bromophenoxy)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde-O-((2-chloropyridin-5-yl)methyl)oxime (9l) share the trifluoromethyl group but incorporate pyrazole and ether linkages. These modifications enhance biological activity, as demonstrated in pesticide resistance studies .

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility | Key Substituents |

|---|---|---|---|

| 3-Bromo-5-trifluoromethylbenzaldehyde oxime | Not reported | Low (organic solvents) | Br, CF₃, oxime |

| 9l (Pyrazole oxime ether) | 106–108 | Moderate in DMSO | Br, CF₃, pyrazole, chloropyridine |

| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime | Not reported | High (polar solvents) | Br, OH, OCH₃, oxime |

| 4-Methylpentan-2-one oxime | Not reported | High (water) | Methyl, ketone oxime |

Therapeutic Potential

Industrial Use

- Phosgene Oxime : A chemically distinct oxime (warfare agent) with extreme toxicity, contrasting sharply with the milder hazards of this compound .

- 4-Methylpentan-2-one Oxime : Used in antifouling paints, highlighting the diversity of oxime applications compared to halogenated benzaldehyde derivatives .

Biological Activity

3-Bromo-5-trifluoromethylbenzaldehyde oxime is a compound with notable biological activity, primarily due to its structural features that enable interactions with various biological targets. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : The process begins with 3-Bromo-5-trifluoromethylbenzaldehyde.

- Oximation Reaction : The aldehyde group is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate.

This synthetic route allows for the formation of the oxime group, which is crucial for the compound's biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The oxime group can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This property makes it useful in studying enzyme-ligand interactions.

- Complex Formation : The presence of bromine and trifluoromethyl groups enhances lipophilicity, facilitating interaction with hydrophobic pockets in proteins. This can lead to stable complex formation with biological macromolecules.

Biological Effects

Research indicates that this compound exhibits various biological effects:

- Antimicrobial Activity : Compounds related to benzaldehyde derivatives have shown significant antimicrobial properties. For instance, methoxime derivatives are noted for their antibacterial and antifungal activities .

- Antioxidant Properties : Some studies suggest that benzaldehyde derivatives can act as radical scavengers, contributing to their antioxidant capacity .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Enzyme Inhibition Studies :

- Antiproliferative Activity :

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-5-trifluoromethylbenzaldehyde | Parent compound without the oxime group | Limited due to lack of oxime functionality |

| 3-Bromo-5-trifluoromethylbenzonitrile | Nitrile derivative | Potentially different reactivity profile |

| 3-Bromo-5-trifluoromethylbenzylamine | Amine derivative obtained by reduction | Increased solubility and potential bioactivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-trifluoromethylbenzaldehyde oxime, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a condensation reaction between 3-Bromo-5-trifluoromethylbenzaldehyde and hydroxylamine hydrochloride under controlled pH (e.g., buffered conditions at pH 4–5). The reaction is performed in ethanol or methanol at 60–80°C for 6–12 hours. Key parameters include maintaining an inert atmosphere (N₂ or Ar) to prevent oxidation and optimizing stoichiometric ratios (e.g., 1:1.2 aldehyde-to-hydroxylamine) . Microwave-assisted synthesis can reduce reaction times (30–60 minutes) while improving yield (up to 85%) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the oxime isomer (Z/E) of interest.

Q. Which spectroscopic techniques are most effective for characterizing the structure and isomerism of this oxime?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the oxime’s structure and distinguishing Z/E isomers. For example, the imine proton (CH=N) in the Z-isomer appears downfield (~8.5–9.0 ppm) compared to the E-isomer. Fourier-Transform Infrared Spectroscopy (FTIR) identifies the C=N stretch (~1600–1650 cm⁻¹) and O-H bend (oxime hydroxyl, ~3200–3400 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (calculated for C₈H₆BrF₃NO: 285.96 g/mol). X-ray crystallography may resolve stereochemistry but requires high-purity crystalline samples .

Q. How does the trifluoromethyl group affect the compound’s solubility and stability in common solvents?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces solubility in water. Stability studies (via TGA/DSC) show decomposition above 200°C under inert conditions. Hydrolytic stability can be assessed by incubating the compound in buffered solutions (pH 2–12) and monitoring degradation via HPLC. The oxime’s stability is pH-dependent, with greater resistance to hydrolysis in neutral-to-alkaline conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic additions to the oxime functional group?

- Methodological Answer : The oxime’s nucleophilic reactivity is governed by the electronic effects of the bromo and trifluoromethyl substituents. Density Functional Theory (DFT) calculations reveal that the electron-deficient aromatic ring directs nucleophiles (e.g., Grignard reagents) to the imine nitrogen. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (THF vs. DMF) can quantify activation energies and transition states. Isotopic labeling (e.g., ¹⁵N-hydroxylamine) aids in tracking reaction pathways .

Q. How do structural modifications (e.g., halogen substitution, oxime isomerism) influence biological activity in enzyme inhibition assays?

- Methodological Answer : Comparative studies with analogs (e.g., 3-Fluoro or 3-Chloro derivatives) reveal that the bromine atom enhances binding affinity to target enzymes (e.g., DAHPS) due to its size and polarizability. Isomer-specific activity assays (Z vs. E) show that the Z-isomer exhibits higher inhibitory potency (IC₅₀ = 0.2–0.5 µM) in microbial growth assays. Fluorescence-based competitive binding assays and molecular docking (using AutoDock Vina) validate interactions with active-site residues .

Q. What computational strategies can predict the compound’s pKa and redox behavior in biological systems?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 09 with B3LYP/6-311+G(d,p) basis set) predict the oxime’s pKa (~8.2–8.5) and redox potentials. Molecular dynamics simulations (GROMACS) model its behavior in aqueous and lipid membranes, highlighting partitioning coefficients (logP ≈ 2.3). These data correlate with experimental cyclic voltammetry results (oxidation peaks at +1.2 V vs. Ag/AgCl) .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to reconcile conflicting data on antimicrobial efficacy?

- Methodological Answer : Variations in microbial strain susceptibility (e.g., Gram-positive vs. Gram-negative bacteria) and assay conditions (e.g., nutrient media composition) may explain contradictions. Meta-analysis of published MIC values and standardized protocols (CLSI guidelines) are recommended. Cross-validation using isogenic mutant strains (e.g., DAHPS-overexpressing E. coli) clarifies target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.